BenchChemオンラインストアへようこそ!

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Muscarinic M1 agonist Antiamnesic Therapeutic index

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS 1896915-28-8) is a spirocyclic oxazolidinone derivative that belongs to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one chemical class, a privileged scaffold in medicinal chemistry with demonstrated utility as a bioisostere for succinimide-based muscarinic agonists. The hydrochloride salt form (MW 220.69 g/mol) provides enhanced aqueous solubility and handling characteristics relative to the free base (CAS 77211-51-9, MW 184.24 g/mol), making it the preferred form for in vitro and in vivo pharmacological studies.

Molecular Formula C9H17ClN2O2
Molecular Weight 220.7
CAS No. 1896915-28-8
Cat. No. B2695180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
CAS1896915-28-8
Molecular FormulaC9H17ClN2O2
Molecular Weight220.7
Structural Identifiers
SMILESCCN1CC2(CCNCC2)OC1=O.Cl
InChIInChI=1S/C9H16N2O2.ClH/c1-2-11-7-9(13-8(11)12)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H
InChIKeyGZGBVHPTFJYPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (CAS 1896915-28-8): Spirocyclic Oxazolidinone Scaffold for Muscarinic and Antihypertensive Research


3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS 1896915-28-8) is a spirocyclic oxazolidinone derivative that belongs to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one chemical class, a privileged scaffold in medicinal chemistry with demonstrated utility as a bioisostere for succinimide-based muscarinic agonists [1]. The hydrochloride salt form (MW 220.69 g/mol) provides enhanced aqueous solubility and handling characteristics relative to the free base (CAS 77211-51-9, MW 184.24 g/mol), making it the preferred form for in vitro and in vivo pharmacological studies . The 3-ethyl substitution on the oxazolidinone ring is a critical structural feature: in spirooxazolidine-2,4-dione analogs, the 3-ethyl group is essential for M1 receptor agonist efficacy, as replacement with tert-butyl or sulfur-containing moieties markedly decreases functional activity [1].

Why In-Class 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Analogs Cannot Substitute for 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride


The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold exhibits stringent structure-activity relationships where even minor substituent changes at the 3-position produce dramatic functional divergence. In the spirooxazolidine-2,4-dione series, replacing the N-3 ethyl with a tert-butyl group preserves M1 receptor binding affinity but abolishes M1 agonist efficacy in vivo [1]. Conversely, 8-substituted derivatives show markedly decreased muscarinic receptor affinity, while 3-substituted analogs retain binding, demonstrating that substitution position critically determines pharmacological profile [1]. The unsubstituted parent scaffold (1-oxa-3,8-diazaspiro[4.5]decan-2-one, CAS 5052-95-9) lacks the 3-ethyl group essential for M1 agonism and serves only as a synthetic intermediate for chlorooxazolidinone antimicrobial agents . Furthermore, the hydrochloride salt form offers distinct solubility and storage advantages: the free base (CAS 77211-51-9) requires long-term cool, dry storage, whereas the hydrochloride provides improved handling for reproducible biological assay preparation . These structural and formulation differences make simple in-class substitution unreliable without explicit re-validation of target activity.

Quantitative Differentiation Evidence: 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride vs. Closest Analogs


Superior In Vivo Therapeutic Window: Spirooxazolidine-2,4-dione Scaffold vs. Succinimide-Based RS86 (Comparator 1)

In the spirooxazolidine-2,4-dione series directly derived from the 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, compound 5a (3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione hydrochloride) exhibited a therapeutic index approximately 10- to 20-fold superior to the prototypical succinimide-based M1 agonist RS86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione; compound 1). The dose ratios (ED₅₀ hypothermia or salivation / MED antiamnesic effect) were ~100 for 5a and its analogs 5f and 5c, versus only 5–10 for RS86, demonstrating a 2-order-of-magnitude separation between antiamnesic efficacy and dose-limiting cholinergic side effects [1]. This scaffold-dependent improvement in therapeutic window is attributed to the oxazolidine-2,4-dione moiety functioning as a bioisostere for the succinimide ring, with the 3-ethyl group being indispensable for maintaining M1 receptor efficacy [1].

Muscarinic M1 agonist Antiamnesic Therapeutic index

Essential Role of the 3-Ethyl Substituent for M1 Agonist Efficacy: Quantitative Structure-Activity Relationship Evidence

Structure-activity relationship studies in the spirooxazolidine-2,4-dione series demonstrate that the 3-ethyl substituent is non-redundant for M1 receptor functional agonism. Compound 5a (3-ethyl) increased blood pressure by 24 mmHg at 3 mg/kg i.v. in pithed rats via M1 receptor activation (antagonized by pirenzepine at 35 μg/kg i.v.), confirming M1 agonist efficacy [1]. In contrast, replacing the 3-ethyl with a 3-tert-butyl group (compound 5f) or substituting the 2-oxo oxygen with sulfur (compound 5c) completely abolished pressor responses, indicating loss of M1 efficacy despite retained or even improved M1 binding selectivity (QNB/PZ Ki ratios) [1]. The comparator RS86 (1) produced only a 12 mmHg pressor response at 0.1 mg/kg i.v., confirming a different efficacy profile [1].

Structure-activity relationship M1 receptor efficacy 3-position substitution

Validated Precursor for Antihypertensive 8-Substituted Derivatives with Pharmacologically Characterized Alpha-Adrenoceptor Subtype Selectivity

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, exemplified by the 3-ethyl-substituted core, is the validated precursor for a series of 43 antihypertensive 8-substituted derivatives screened in the spontaneous hypertensive rat model [1]. Within this series, the 4-ethyl-substituted 8-[2-(3-indolyl)ethyl] compounds showed maximum antihypertensive activity, while in vivo dog studies established distinct alpha-adrenoceptor subtype selectivity profiles: compound 29 (3-methyl-8-substituted) was primarily an alpha-2 adrenoceptor antagonist, whereas compound 8 (unsubstituted at position 3 with 8-[2-(3-indolyl)ethyl]) was skewed toward alpha-1 antagonism [1]. This demonstrates that the 3-position substituent (ethyl vs. methyl vs. H) modulates adrenoceptor subtype selectivity in the final 8-substituted products [1].

Antihypertensive Alpha-adrenoceptor antagonist 8-substituted derivatives

Hydrochloride Salt Provides Defined Stoichiometry and Reproducible Handling vs. Free Base for in Vitro and in Vivo Assays

The hydrochloride salt of 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 1896915-28-8, MW 220.69 g/mol) offers distinct practical advantages over the free base form (CAS 77211-51-9, MW 184.24 g/mol, purity specification 95%) . Hydrochloride salt formation typically enhances aqueous solubility for spirocyclic amine-containing compounds, which is critical for preparing DMSO/aqueous stock solutions at defined concentrations for in vitro pharmacology assays . The free base requires long-term cool, dry storage conditions per vendor specifications, whereas the hydrochloride salt provides improved ambient stability . For procurement decisions, the hydrochloride ensures batch-to-batch consistency in salt stoichiometry, eliminating variability in calculated free-base equivalent concentrations that can compromise dose-response curve accuracy.

Salt form selection Aqueous solubility Assay reproducibility

Optimal Application Scenarios for 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride Based on Quantitative Differentiation Evidence


Muscarinic M1 Agonist Drug Discovery: Exploiting the 10- to 20-Fold Therapeutic Window Advantage Over RS86

Programs targeting selective M1 muscarinic agonists for Alzheimer's disease or cognitive disorders should prioritize 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride as the core scaffold. The spirooxazolidine-2,4-dione analogs derived from this scaffold achieve a therapeutic index of ~100 (2 orders of magnitude separation between antiamnesic efficacy and hypothermia/salivation side effects), compared to only 5–10 for the succinimide benchmark RS86 [1]. The 3-ethyl group is essential: replacement with tert-butyl or sulfur abolishes M1 pressor efficacy in vivo (24 mmHg at 3 mg/kg i.v. for 3-ethyl vs. no response for 3-tert-butyl or 2-thia analogs) [1]. The hydrochloride salt ensures reproducible solution preparation for in vitro binding assays, in vivo efficacy studies, and pharmacokinetic profiling [2].

Antihypertensive Agent Development: Position-3 Ethyl Substitution for Accessing Maximum Antihypertensive Activity SAR Space

Medicinal chemistry teams developing alpha-adrenoceptor antagonists for hypertension should use this 3-ethyl-substituted scaffold as the synthetic starting point. In the 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one series, 4-ethyl-substituted 8-[2-(3-indolyl)ethyl] compounds exhibited maximum antihypertensive activity among 43 analogs screened in spontaneous hypertensive rats [1]. The 3-position substituent identity (ethyl vs. methyl vs. H) qualitatively influences adrenoceptor subtype selectivity in the final products, as demonstrated by dog tilt-response studies where 3-methyl analogs yielded alpha-2 selectivity while 3-unsubstituted compounds showed alpha-1 skewing [1]. The unsubstituted piperidine nitrogen at the 8-position of this compound provides a versatile handle for introducing diverse 8-substituents to explore SAR [1].

Spirocyclic Building Block Procurement for Focused Library Synthesis and Scaffold-Hopping Campaigns

For commercial compound library producers and medicinal chemistry CROs, 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is the preferred building block for generating focused spirocyclic libraries. The 8-azaspiro[4.5]decane skeleton has been validated as a useful template for designing muscarinic agonists and antihypertensive agents [1][2]. The 3-ethyl group provides a defined substitution vector that is critical for biological activity, while the unsubstituted 8-position nitrogen enables parallel synthesis of diverse analogs via N-alkylation or N-acylation. The hydrochloride salt form ensures consistent quality (defined stoichiometry) and facilitates automated weighing and dissolution in high-throughput synthesis workflows .

In Vivo Pharmacological Studies Requiring Reproducible Dosing and Defined Salt Stoichiometry

For CROs and academic labs conducting in vivo efficacy, PK/PD, or toxicology studies, the hydrochloride salt (CAS 1896915-28-8) is mandatory over the free base (CAS 77211-51-9). The defined HCl stoichiometry (C₉H₁₆N₂O₂·HCl, MW 220.69) eliminates batch-to-batch variability in free-base equivalent dosing calculations that can compromise dose-response accuracy [2]. The enhanced aqueous solubility of the hydrochloride facilitates preparation of intravenous and oral dosing formulations at precise concentrations, which is critical for achieving target exposure levels in rodent models [2]. The compound's demonstrated CNS activity in antiamnesic models confirms brain penetration capability, supporting its use in neuroscience in vivo studies [1].

Quote Request

Request a Quote for 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.